![molecular formula C12H12BrNO2 B1413941 Ethyl 4-bromo-2-cyano-5-methylphenylacetate CAS No. 1805581-23-0](/img/structure/B1413941.png)
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Overview
Description
Ethyl 4-bromo-2-cyano-5-methylphenylacetate (EBCMPA) is a synthetic organic compound used in a variety of laboratory experiments. It is a brominated derivative of phenylacetic acid and is a white, crystalline solid. EBCMPA is used in a variety of laboratory experiments and has been proven to be a useful reagent for the synthesis of various organic compounds.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds such as pyrrolidines, imidazoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been used to study the interaction of molecules with biological systems such as enzymes, receptors, and transporters.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-methylphenylacetate is not fully understood, but it is believed to involve the formation of a complex between the Ethyl 4-bromo-2-cyano-5-methylphenylacetate and the target molecule. This complex is then further transformed into a more stable form by a series of chemical reactions. The exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylphenylacetate is still under investigation.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and cytochrome P450. It has also been found to have anti-inflammatory and antioxidant properties. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been found to have an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 4-bromo-2-cyano-5-methylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using Ethyl 4-bromo-2-cyano-5-methylphenylacetate in laboratory experiments. It is a relatively expensive reagent and can be toxic if not handled properly. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate can react with other compounds and can interfere with the results of some experiments.
Future Directions
Ethyl 4-bromo-2-cyano-5-methylphenylacetate has a wide range of potential applications in the future. It could be used to synthesize novel organic compounds or to study the interaction of molecules with biological systems. It could also be used to develop new pharmaceuticals or pesticides. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate could be used in the development of new diagnostic tools or treatments for diseases. Finally, Ethyl 4-bromo-2-cyano-5-methylphenylacetate could be used to study the effects of environmental toxins on biological systems.
properties
IUPAC Name |
ethyl 2-(4-bromo-2-cyano-5-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)11(13)5-10(9)7-14/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHQRATDBMOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-methylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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